2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride
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Overview
Description
2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O2S. This compound is known for its unique structure, which includes a pyridine ring, an aminomethyl group, and a thiazolidine-1,1-dione moiety. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride typically involves multiple steps. One common method includes the hydrogenation of 2-cyano pyridine to obtain 2-picolylamine, which is then reacted with other reagents to form the final compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group and the thiazolidine-1,1-dione moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride include:
2-Picolylamine: A precursor in the synthesis of the target compound.
4-(Aminomethyl)pyridine: Shares a similar aminomethyl group but differs in the position of the pyridine ring.
3-Picolylamine: Another isomer with the aminomethyl group in a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.2ClH/c10-7-8-2-3-11-9(6-8)12-4-1-5-15(12,13)14;;/h2-3,6H,1,4-5,7,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULAPQVBUSTKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=NC=CC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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